![molecular formula C22H20FN7O B2505462 (4-(3-benzyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)(3-fluorophenyl)methanone CAS No. 920230-02-0](/img/structure/B2505462.png)

(4-(3-benzyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)(3-fluorophenyl)methanone

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

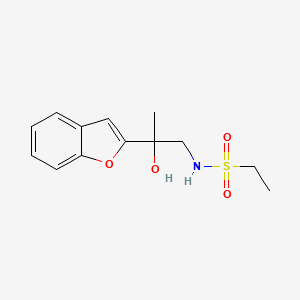

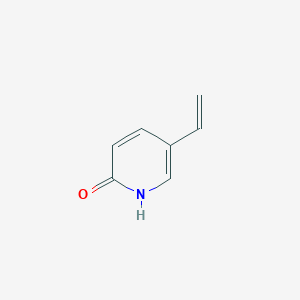

The compound is a derivative of the triazolopyrimidine class . It contains a benzyl group attached to a triazolopyrimidine core, which is further linked to a piperazine ring and a fluorophenyl methanone group .

Synthesis Analysis

The synthesis of similar compounds often involves the reaction of hydrazonoyl halides with alkyl carbothioates, carbothioamides, and 7-thioxo-5,6,7,8-tetrahydropyrimido . Another method involves a one-pot multicomponent reaction of 3-(2-bromo acetyl)coumarins, (44) and ethyl 2-(2-(aryl)hydrazono)-3-oxobutanoates .Molecular Structure Analysis

The molecular structure of the compound includes a triazolopyrimidine core, a benzyl group, a piperazine ring, and a fluorophenyl methanone group .Physical And Chemical Properties Analysis

The compound is likely to be a solid at room temperature, given its structural similarity to other triazolopyrimidines .Wissenschaftliche Forschungsanwendungen

1. Antagonist Activity in 5-HT2 and Alpha 1 Receptors

The compound 7b, related to the query chemical, demonstrated potent 5-HT2 antagonist activity, surpassing ritanserin, and did not show alpha 1 antagonist activity in vivo. This suggests its potential in modulating serotonin receptors, impacting neurological and psychiatric conditions (Watanabe et al., 1992).

2. Synthesis of Derivatives for Biological Applications

The synthesis of various derivatives, including the query compound, has been explored, offering a pathway to develop compounds for biological and pharmacological applications. These derivatives have been characterized through elemental analysis and alternative synthetic routes (Abdelhamid et al., 2012).

3. Antimicrobial Activity

Some novel 1,2,4-Triazole derivatives, structurally related to the query compound, exhibited significant antimicrobial activities. This highlights the potential of these compounds in developing new antimicrobial agents (Bektaş et al., 2007).

4. Potential Antihypertensive Agents

Compounds structurally similar to the query compound showed promising antihypertensive activity in both in vitro and in vivo studies, indicating their potential as antihypertensive agents (Bayomi et al., 1999).

5. Discovery and Development of Antagonists for P2X7 Receptor

Compounds with a structure related to the query chemical have been found effective as P2X7 receptor antagonists, suggesting their use in treating mood disorders and other conditions related to this receptor (Chrovian et al., 2018).

6. Synthesis of Novel Transformations

The study of novel transformations of amino and carbonyl/nitrile groups in related compounds has led to the synthesis of new ring systems. These findings are crucial in the development of novel pharmaceutical compounds (Pokhodylo et al., 2010).

7. Antibacterial Activity

Triazole analogues of piperazine, including compounds structurally related to the query chemical, displayed significant antibacterial activity against human pathogenic bacteria, indicating their potential as antibacterial agents (Nagaraj et al., 2018).

Wirkmechanismus

Target of action

The compound contains a triazolopyrimidine core, which is a common structural motif in many bioactive molecules. Compounds with this core have been reported to exhibit a wide range of biological activities, including antimicrobial , anticancer , and CDK2 inhibitory activities .

Mode of action

The exact mode of action would depend on the specific target of the compound. For instance, if it acts as a CDK2 inhibitor, it might bind to the ATP-binding site of the enzyme, preventing its normal function .

Biochemical pathways

The affected pathways would depend on the specific target of the compound. If it targets CDK2, it could affect cell cycle regulation and DNA repair processes .

Result of action

The cellular effects would depend on the specific target and mode of action of the compound. If it acts as a CDK2 inhibitor, it could induce cell cycle arrest and apoptosis .

Eigenschaften

IUPAC Name |

[4-(3-benzyltriazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl]-(3-fluorophenyl)methanone |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H20FN7O/c23-18-8-4-7-17(13-18)22(31)29-11-9-28(10-12-29)20-19-21(25-15-24-20)30(27-26-19)14-16-5-2-1-3-6-16/h1-8,13,15H,9-12,14H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BRGCLYFUSPNDIP-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCN1C2=NC=NC3=C2N=NN3CC4=CC=CC=C4)C(=O)C5=CC(=CC=C5)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H20FN7O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

417.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![6-oxo-N-(2-(4-oxobenzo[d][1,2,3]triazin-3(4H)-yl)ethyl)-1,4,5,6-tetrahydropyridazine-3-carboxamide](/img/structure/B2505382.png)

![N-[2-(5-Fluoro-2-methyl-1H-indol-3-yl)ethyl]prop-2-enamide](/img/structure/B2505392.png)

![N-benzyl-2-{5-[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]-2-oxopyridin-1(2H)-yl}acetamide](/img/structure/B2505393.png)

![N-(1,1-dioxidotetrahydrothiophen-3-yl)-N-ethyl-3-[2-methyl-4-(thiophen-2-yl)-1,3-thiazol-5-yl]propanamide](/img/structure/B2505394.png)

![2-(4-chlorophenyl)-5-(2-methoxyethyl)-3-(pyridin-4-yl)dihydro-2H-pyrrolo[3,4-d]isoxazole-4,6(5H,6aH)-dione](/img/structure/B2505397.png)

![[1-(1,2,3,4-Tetrahydronaphthalen-1-yl)cyclobutyl]methanol](/img/structure/B2505398.png)

![[2-(4-Chloro-3-morpholin-4-ylsulfonylanilino)-2-oxoethyl] 2,6-dichloropyridine-4-carboxylate](/img/structure/B2505399.png)

![4-[[(9-Methylpurin-6-yl)amino]methyl]-2,3-dihydrochromen-4-ol](/img/structure/B2505400.png)